molecular formula C8H5BrF2O2 B1456948 3-Bromo-4-(difluoromethoxy)benzaldehyde CAS No. 1155878-02-6

3-Bromo-4-(difluoromethoxy)benzaldehyde

Cat. No. B1456948
M. Wt: 251.02 g/mol
InChI Key: UACWAGNPKGEOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(difluoromethoxy)benzaldehyde is a chemical compound used in various fields of research and industry. It is a light yellow liquid .


Molecular Structure Analysis

The molecular formula of 3-Bromo-4-(difluoromethoxy)benzaldehyde is C8H5BrF2O2 . The InChI code is 1S/C8H5BrF2O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-4,8H .


Physical And Chemical Properties Analysis

3-Bromo-4-(difluoromethoxy)benzaldehyde is a powder . It has a molecular weight of 251.03 .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

3-Bromo-4-(difluoromethoxy)benzaldehyde plays a crucial role in organic synthesis, serving as a versatile intermediate for various chemical transformations. For instance, its halogenated structure makes it a valuable compound for cross-coupling reactions, a foundational method in constructing complex molecules. Research by Lu et al. (2003) demonstrates the use of a related bromo-substituted compound as a photolabile protecting group for aldehydes and ketones, showcasing its potential in light-mediated chemical release strategies (Lu, Fedoryak, Moister, & Dore, 2003). Furthermore, Dubost et al. (2011) highlighted the utility of ortho-brominated benzaldehydes in palladium-catalyzed C-H activation, underscoring their significance in synthesizing substituted bromobenzaldehydes with high yields (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).

Materials Science and Photoreactive Applications

Compounds similar to 3-Bromo-4-(difluoromethoxy)benzaldehyde find applications in materials science, particularly in the development of photoreactive materials. The study by Lin et al. (2007) on a compound synthesized from 4-(difluoromethoxy)benzaldehyde reveals its structural characteristics, which are essential for designing materials with specific optical and electronic properties (Lin, Wang, Xu, Yuan, & Chen, 2007).

Synthetic Methodologies and Catalysis

Innovations in synthetic methodologies often leverage the unique reactivity of bromo-substituted benzaldehydes. An example is the work by Wang et al. (2014), who explored the Suzuki cross-coupling reaction of brominated salicylaldehyde with pyridylboronic acid, showcasing the potential of such compounds in creating complex molecules with high precision (Wang, Peizhong, Jili, Zheng, Suying, & Bai, 2014). This reflects the broader utility of 3-Bromo-4-(difluoromethoxy)benzaldehyde in facilitating novel catalytic processes and enhancing synthetic efficiency.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-4-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACWAGNPKGEOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277872
Record name 3-Bromo-4-(difluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(difluoromethoxy)benzaldehyde

CAS RN

1155878-02-6
Record name 3-Bromo-4-(difluoromethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1155878-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-(difluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3-bromo-4-hydroxy-benzaldehyde (4.97 mmol; 1.0 eq.), cesium carbonate (7.46 mmol; 1.5 eq.) and sodium chlorodifluoroacetate was stirred at 65° C. for 5.5 h. The mixture was partitioned with ethyl acetate and water, and the aqueous portion extracted with diethyl ether. The combined extracts were washed with successive portions of water and brine, dried over magnesium sulfate, filtered and concentrated to afford the title compound, I-286, as a yellow oil. 1H NMR (400 MHz, DMSO-d6): 7.49 (t, J=72.4 Hz, 3H), 7.54 (d, J=8.4 Hz, 1H), 8.00 (dd, J=8.4, 2.0 Hz, 1H), 8.26 (d, J=2.0 Hz, 1H), 9.96 (s, 1H) ppm.
Quantity
4.97 mmol
Type
reactant
Reaction Step One
Quantity
7.46 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(difluoromethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(difluoromethoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-(difluoromethoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-(difluoromethoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-(difluoromethoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-(difluoromethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.